molecular formula C34H46NOPS B13656756 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13656756
M. Wt: 547.8 g/mol
InChI Key: RUFQMQVSXPXGOG-OVFDOZPJSA-N
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Description

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a naphthalene ring, a dicyclohexylphosphanyl group, and a sulfinamide moiety. Its unique configuration makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, each requiring specific reagents and conditionsThe final step involves the addition of the sulfinamide group under controlled conditions to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds. These products can be further utilized in different applications, including drug development and materials science .

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to facilitate various transformations, including hydrogenation and cross-coupling reactions .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery and development .

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphanyl-substituted naphthalene derivatives and sulfinamide-containing molecules. Examples include:

  • ®-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

What sets ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of a phosphanyl group with a sulfinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C34H46NOPS

Molecular Weight

547.8 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H46NOPS/c1-34(2,3)38(36)35(4)33(30-24-15-17-26-16-11-12-22-29(26)30)31-23-13-14-25-32(31)37(27-18-7-5-8-19-27)28-20-9-6-10-21-28/h11-17,22-25,27-28,33H,5-10,18-21H2,1-4H3/t33-,38?/m1/s1

InChI Key

RUFQMQVSXPXGOG-OVFDOZPJSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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